molecular formula C11H8N2O B8497358 5H-Imidazo[2,1-a]isoindole-2-carbaldehyde

5H-Imidazo[2,1-a]isoindole-2-carbaldehyde

Cat. No. B8497358
M. Wt: 184.19 g/mol
InChI Key: COVBKHNWKAMFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-Imidazo[2,1-a]isoindole-2-carbaldehyde is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5H-Imidazo[2,1-a]isoindole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-Imidazo[2,1-a]isoindole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5H-Imidazo[2,1-a]isoindole-2-carbaldehyde

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

5H-imidazo[2,1-a]isoindole-2-carbaldehyde

InChI

InChI=1S/C11H8N2O/c14-7-9-6-13-5-8-3-1-2-4-10(8)11(13)12-9/h1-4,6-7H,5H2

InChI Key

COVBKHNWKAMFPT-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=NC(=CN31)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The solution of 2-bromo-3-isopropoxy-propenal (4.97 g) in dry acetonitrile (3 mL) was added to the mixture of 3-amino-1H-isoindole (3.4 g) in dry acetonitrile (100 mL). The reaction mixture was stirred for 3.25 h at room temperature. Then triethylamine (3.6 mL) was added to the mixture and heated to reflux for 2 h. The mixture was cooled to room temperature, diluted with ethyl acetate, and washed with 20% potassium hydrogen carbonate. After filtration through a pad of Celite, the organic layer was dried (MgSO4) and concentrated under reduced pressure. The residue was applied to silica gel column chromatography, then eluted with ethyl acetate-hexane (3/1˜4/1). The crude compound was crystallized from ethyl acetate and n-hexane to give the title compound (1.04 g, 22%). 1H NMR (400 MHz, CDCl3) δ 5.01 (s, 2H), 7.28-7.52 (m, 3H), 7.90 (s, 1H), 7.91-7.93 (m, 1H), 9.92 (s, 1H).
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
22%

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